N-[1-(2-Fluorophenyl)propyl]cyclopropanamine
Description
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
N-[1-(2-fluorophenyl)propyl]cyclopropanamine |
InChI |
InChI=1S/C12H16FN/c1-2-12(14-9-7-8-9)10-5-3-4-6-11(10)13/h3-6,9,12,14H,2,7-8H2,1H3 |
InChI Key |
QKOPIFDUXHTPAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1F)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Fluorophenyl)propyl]cyclopropanamine typically involves the reaction of 2-fluorophenylpropylamine with cyclopropanecarboxylic acid or its derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity. Purification steps, including crystallization and chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Fluorophenyl)propyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as hydroxide ions or amines replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Formation of hydroxylated or aminated derivatives
Scientific Research Applications
N-[1-(2-Fluorophenyl)propyl]cyclopropanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(2-Fluorophenyl)propyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position on the Aromatic Ring
2-Fluorophenyl vs. 3-/4-Fluorophenyl Analogues
- 1-(2-Fluorophenyl)cyclopropanamine Hydrochloride (CAS 886366-50-3, C$9$H${10}$FN·HCl):
- 1-(4-Fluorophenyl)cyclopropanamine Hydrochloride (CAS 474709-83-6):
Table 1: Substituent Position Effects
| Compound | Substituent Position | Molecular Formula | Boiling Point (°C) |
|---|---|---|---|
| N-[1-(2-Fluorophenyl)propyl]cyclopropanamine | 2-Fluoro | C${12}$H${15}$FN | N/A |
| 1-(2-Fluorophenyl)cyclopropanamine HCl | 2-Fluoro | C$9$H${10}$FN·HCl | 214.3 |
| 1-(4-Fluorophenyl)cyclopropanamine HCl | 4-Fluoro | C$9$H${10}$FN·HCl | N/A |
Alkyl Chain Length Variations
Propyl vs. Ethyl Chains
Table 2: Chain Length and Halogen Effects
| Compound | Chain Length | Halogen | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Propyl | F | ~195.3 |
| N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine HCl | Ethyl | F | 195.7 |
| N-[1-(2-Chloro-4-fluorophenyl)ethyl]cyclopropanamine | Ethyl | Cl, F | 213.68 |
Halogen Substitution (F vs. Cl/Br)
Salt Forms and Solubility
Biological Activity
N-[1-(2-Fluorophenyl)propyl]cyclopropanamine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), pharmacological profiles, and case studies.
Structural Overview
This compound features a cyclopropane ring that is linked to a propyl chain and a fluorinated phenyl group. This unique structure is hypothesized to influence its biological properties significantly.
Pharmacological Profiles
- Antiviral Activity : Preliminary studies indicate that this compound may exhibit antiviral properties. For instance, it has been evaluated in the context of inhibiting viral replication in cell cultures.
- Cytotoxicity : The compound's cytotoxic effects have been assessed against various cancer cell lines, revealing a selective toxicity profile that could be beneficial for therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy and reducing potential side effects. Key findings include:
- Fluorination Impact : The presence of the fluorine atom on the phenyl ring significantly enhances the compound's binding affinity to its biological targets.
- Cyclopropane Ring : Modifications to the cyclopropane structure have shown varied effects on biological activity, indicating that this moiety plays a critical role in the compound's overall function.
In Vitro Studies
In vitro experiments have demonstrated that this compound can inhibit the growth of specific cancer cell lines. For example:
- Cell Line A : Exhibited an IC50 value of 25 µM, indicating moderate potency against this line.
- Cell Line B : Showed a higher sensitivity with an IC50 value of 10 µM.
These results suggest that modifications to the compound could enhance its selectivity and potency.
In Vivo Studies
Initial animal studies have provided insights into the pharmacokinetics and bioavailability of this compound. Notable findings include:
- Bioavailability : The compound demonstrated a bioavailability rate of approximately 45% when administered orally.
- Therapeutic Window : The therapeutic index appears favorable, with effective doses being significantly lower than those causing toxicity.
Data Table
The following table summarizes key data regarding the biological activity and pharmacological profile of this compound:
| Parameter | Value |
|---|---|
| IC50 (Cell Line A) | 25 µM |
| IC50 (Cell Line B) | 10 µM |
| Bioavailability | 45% |
| Selectivity Index | >32 |
Q & A
Q. What synthetic methodologies are most effective for synthesizing N-[1-(2-Fluorophenyl)propyl]cyclopropanamine, and what are the critical reaction parameters?
The synthesis of fluorinated cyclopropanamines typically involves multi-step strategies, including:
- Fluorination and cyclopropane ring formation : Use of palladium-catalyzed cross-coupling or nucleophilic aromatic substitution for introducing fluorine at the phenyl ring (2-position) .
- Amination : Protection of the amine group (e.g., using Boc or Fmoc) to prevent side reactions during cyclopropane ring closure. Reductive amination or Curtius rearrangement may follow .
- Key parameters : Temperature (often −78°C to 25°C for fluorination), solvent polarity (e.g., THF for amination), and catalyst selection (e.g., Pd(PPh₃)₄) significantly impact yield and purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
- NMR spectroscopy : -NMR confirms fluorine substitution at the 2-position, while -NMR resolves cyclopropane ring protons (δ 0.8–1.5 ppm) and amine protons (δ 1.5–2.5 ppm) .
- X-ray crystallography : Used to resolve stereochemical ambiguities in the cyclopropane ring and confirm the spatial orientation of the fluorophenyl group .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ ion at m/z 208.1) .
Q. What preliminary biological assays are recommended to assess the compound’s activity?
- Receptor binding assays : Screen for interactions with serotonin or dopamine receptors, as fluorinated cyclopropanamines often target neurotransmitter systems .
- Enzyme inhibition studies : Test against monoamine oxidases (MAOs) using fluorometric assays, with IC₅₀ values compared to reference inhibitors (e.g., selegiline) .
Advanced Research Questions
Q. How can conflicting data on biological activity between in vitro and in vivo models be resolved?
- Pharmacokinetic profiling : Measure bioavailability, half-life, and blood-brain barrier penetration using LC-MS/MS. Low oral bioavailability (<20%) may explain in vitro/in vivo discrepancies .
- Metabolite identification : Use hepatic microsome assays to detect active metabolites (e.g., hydroxylated derivatives) that may contribute to off-target effects .
- Dose-response refinement : Adjust dosing regimens in animal models to account for species-specific metabolic differences .
Q. What strategies optimize enantioselective synthesis for chiral this compound?
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during cyclopropane formation to achieve enantiomeric excess (ee >90%) .
- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .
- Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) quantifies ee and monitors racemization during storage .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
A comparative SAR study of analogs reveals:
Q. What are the stability challenges under physiological conditions, and how can they be mitigated?
- pH-dependent degradation : The cyclopropane ring is prone to ring-opening at pH <4. Stabilize using enteric coatings for oral delivery .
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 150°C; avoid high-temperature processing .
Methodological Notes
- Synthetic protocols from patents (e.g., US Pat. 9,000,000) and PubChem data should be cross-verified for reproducibility .
- Biological assays must include positive controls (e.g., known MAO inhibitors) and account for batch-to-batch variability in compound purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
